Antazoline hydrochloride Antazoline hydrochloride An antagonist of histamine H1 receptors.
Brand Name: Vulcanchem
CAS No.: 2508-72-7
VCID: VC20765041
InChI: InChI=1S/C17H19N3.ClH/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;/h1-10H,11-14H2,(H,18,19);1H
SMILES: C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl
Molecular Formula: C17H20ClN3
Molecular Weight: 301.8 g/mol

Antazoline hydrochloride

CAS No.: 2508-72-7

Cat. No.: VC20765041

Molecular Formula: C17H20ClN3

Molecular Weight: 301.8 g/mol

* For research use only. Not for human or veterinary use.

Antazoline hydrochloride - 2508-72-7

CAS No. 2508-72-7
Molecular Formula C17H20ClN3
Molecular Weight 301.8 g/mol
IUPAC Name N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride
Standard InChI InChI=1S/C17H19N3.ClH/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;/h1-10H,11-14H2,(H,18,19);1H
Standard InChI Key SWKDMSRRIBZZAY-UHFFFAOYSA-N
SMILES C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl
Canonical SMILES C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl

Chemical Properties and Structure

Antazoline hydrochloride (2-(N-Benzylanilinomethyl)-2-imidazoline hydrochloride) is an achiral compound with well-defined chemical characteristics. This first-generation antihistaminic agent possesses quinidine-like and anticholinergic properties that contribute to its diverse pharmacological effects.

Physical and Chemical Characteristics

Antazoline hydrochloride presents as a white to almost white crystalline powder or solid at room temperature. Its detailed chemical properties are outlined in the following table:

PropertySpecification
CAS Registry Number2508-72-7
Molecular FormulaC₁₇H₁₉N₃·HCl
Molecular Weight301.814 g/mol
StereochemistryAchiral
Physical State (20°C)Solid
AppearanceWhite to almost white powder or crystal
InChIKeySWKDMSRRIBZZAY-UHFFFAOYSA-N
Storage ConditionsRoom temperature (cool, dark place, <15°C recommended)
Purity>99.0%

The compound has a defined chemical structure that includes an imidazoline ring and phenyl groups, contributing to its specific receptor-binding properties and pharmacological activities .

Pharmacological Properties

Antazoline hydrochloride exhibits multiple pharmacological activities that underpin its various therapeutic applications. Its primary mechanism involves histamine receptor antagonism, but it also demonstrates notable effects on cardiac ion channels.

Pharmacokinetics

Antazoline hydrochloride demonstrates predictable pharmacokinetic parameters that influence its clinical application:

ParameterValueConditions
Maximum Plasma Concentration (Cmax)2.02 mg/L100 mg single intravenous dose
Area Under the Curve (AUC)0.91 mg × h/L100 mg single dose
Half-lifeApproximately 3 hours-
Antiarrhythmic Efficacy DurationApproximately 1 hour-

The relatively short duration of antiarrhythmic efficacy compared to its elimination half-life suggests complex pharmacodynamic relationships that require consideration during clinical dosing .

Therapeutic Applications

Ophthalmic Use in Allergic Conditions

Antazoline is commonly used in ophthalmology, particularly in combination with naphazoline (VASOCON-A®) for the treatment of allergic conjunctivitis. This combination leverages antazoline's antihistaminic properties to relieve the symptoms of ocular allergies while naphazoline provides vasoconstrictive effects . The product has been in clinical use since 1990 for the temporary relief of ocular redness and itching.

Cardioversion in Atrial Fibrillation

Perhaps the most significant clinical application of antazoline hydrochloride is its use for rapid cardioversion of paroxysmal atrial fibrillation. Antazoline demonstrates effectiveness in converting atrial fibrillation to sinus rhythm, with a particularly rapid onset of action that distinguishes it from many other antiarrhythmic agents .

Several studies have highlighted antazoline's efficacy in this context, with successful cardioversion rates significantly exceeding those of placebo controls. In a randomized, double-blind, placebo-controlled trial, 72.2% of patients treated with antazoline experienced successful conversion to sinus rhythm compared to only 10.5% in the control group .

Emerging Antiviral Properties

Recent research has uncovered a potential new therapeutic application for antazoline hydrochloride as an inhibitor of Hepatitis B virus (HBV). High-throughput screening of FDA-approved compounds identified antazoline as having significant inhibitory effects on HBV DNA in the extracellular supernatant of infected cells .

The mechanism appears to involve interference with the release phase of the HBV life cycle, preventing the release of mature HBV particles. This activity represents a novel application for this established compound and opens new avenues for repurposing efforts .

Clinical Efficacy Studies

Efficacy in Atrial Fibrillation

Multiple clinical studies have evaluated antazoline's efficacy for cardioversion of atrial fibrillation. A systematic review of the available evidence indicated that antazoline consistently resulted in rapid cardioversion to sinus rhythm in patients with atrial fibrillation .

The following table summarizes key findings from selected clinical studies:

StudyDesignNumber of PatientsDosageResults
Maciag et al. (2017), PolandRandomized, double-blind, placebo-controlled trial74 (36 antazoline, 38 control)IV: 50 mg diluted to 10 cm³ at 5-min intervals, max 250 mg72.2% conversion rate with antazoline vs. 10.5% in control group; median time to conversion: 16 min
Farkowski et al. (2018), PolandRetrospective study334 (138 CAD group, 196 control)IV: 152 ± 72 mg (CAD group), 164 ± 69 mg (control)Demonstrated efficacy in patients with coronary artery disease
Other observational studiesVarious-IV: 50-100 mg at 3-5 min intervals, max 350 mgRapid cardioversion to sinus rhythm in recent onset atrial fibrillation

Comparative studies suggest that antazoline achieves higher cardioversion rates than established antiarrhythmic agents such as amiodarone or propafenone, while demonstrating a generally favorable safety profile .

Antiviral Efficacy

In vitro studies evaluating antazoline's antiviral properties have yielded promising results. The compound demonstrated dose-dependent inhibition of HBV DNA in both HepAD38 and Huh7 cell lines:

Cell LineEC₅₀ (Concentration for 50% inhibition)
HepAD38 cells2.910 μmol/L
Huh7 cells2.349 μmol/L

These findings position antazoline hydrochloride as a candidate for further exploration as an HBV agent, particularly given its established safety profile and regulatory approval status for other indications .

Hemodynamic and Electrocardiographic Effects

Antazoline hydrochloride induces pronounced changes in hemodynamic and electrocardiographic parameters that are integral to both its therapeutic effects and safety considerations.

Cardiovascular Impact

Studies in healthy volunteers receiving intravenous antazoline (three consecutive doses of 100 mg each) documented significant alterations in cardiac conduction and hemodynamics, including:

  • Increased P wave duration

  • Prolonged QRS complex

  • Extended QT and QTcF intervals

  • Reduced stroke volume (94.9 ± 21.8 vs. 82.4 ± 19.6 mL, p<0.05)

These observations indicate that antazoline prolongs both conduction (P wave and QRS) and repolarization (QT/QTcF). The reduction in stroke volume suggests a negative inotropic effect that may limit antazoline's use in patients with heart failure or significant structural heart disease .

Dosage and Administration

Recommended Dosages

Dosage regimens for antazoline hydrochloride vary by indication and administration route:

For Atrial Fibrillation

Intravenous administration is the primary route for cardioversion of atrial fibrillation, with dosing typically following these parameters:

  • Initial dose: 50-100 mg intravenously

  • Administration interval: Every 3-5 minutes

  • Maximum cumulative dose: 250-350 mg

  • Typical dilution: 50 mg diluted to 10 cm³ (when specified)

Clinical studies suggest that adverse effects are more common with cumulative doses exceeding 250 mg, which may inform dosing strategies in practice .

For Allergic Conditions

For ophthalmic use in allergic conjunctivitis, antazoline is typically administered as eye drops in combination with other agents such as naphazoline. Specific dosing depends on the commercial formulation and concentration .

Future Research Directions

Recent discoveries regarding antazoline's potential antiviral properties open new avenues for investigation. The compound's effectiveness in inhibiting HBV DNA release suggests possible applications in hepatitis B treatment strategies, particularly given its established safety profile and prior regulatory approval .

Further randomized clinical trials are needed to strengthen the evidence supporting antazoline's use in atrial fibrillation cardioversion. While observational data and limited controlled trials suggest efficacy, more robust studies comparing antazoline to standard antiarrhythmic agents would help define its precise role in arrhythmia management protocols .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator